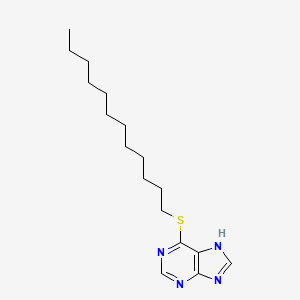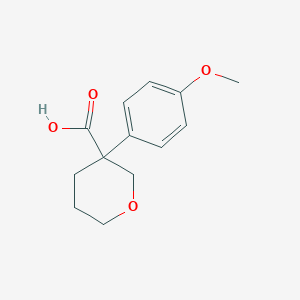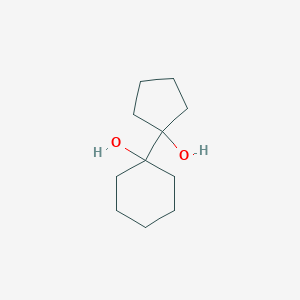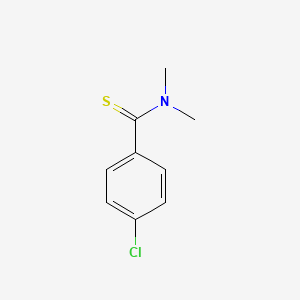
1,4-Didodecyl sulphosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Didodecyl sulphosuccinate is a chemical compound with the molecular formula C28H54O7S and a molecular weight of 534.79 g/mol . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its two long dodecyl chains attached to a sulphosuccinate backbone, making it an effective emulsifier and dispersant.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Didodecyl sulphosuccinate can be synthesized through the esterification of maleic anhydride with dodecanol, followed by sulfonation. The reaction typically involves:
Esterification: Maleic anhydride reacts with dodecanol in the presence of a catalyst such as sulfuric acid at elevated temperatures to form the ester intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Didodecyl sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or functional group-substituted derivatives.
Scientific Research Applications
1,4-Didodecyl sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifier in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 1,4-didodecyl sulphosuccinate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. It interacts with molecular targets such as cell membranes, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
Similar Compounds
Dioctyl sulphosuccinate: Another widely used surfactant with similar properties but shorter alkyl chains.
Dodecylbenzenesulfonate: A surfactant with a similar alkyl chain length but different chemical structure.
Uniqueness
1,4-Didodecyl sulphosuccinate is unique due to its specific combination of long dodecyl chains and sulphosuccinate backbone, which provides superior emulsifying and dispersing properties compared to other surfactants .
Properties
CAS No. |
3700-71-8 |
|---|---|
Molecular Formula |
C28H54O7S |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
1,4-didodecoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C28H54O7S/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,31,32,33) |
InChI Key |
OMMMUWNDGQFGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)





![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)




